2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide
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Overview
Description
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amination: The brominated pyrazole undergoes amination to introduce the amino group.
Acylation: The final step involves the acylation of the amino group with N-isopropyl-N-methylacetamide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)acetonitrile
- 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is unique due to its specific combination of functional groups and structural features. The presence of the isopropyl and methyl groups attached to the acetamide moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H15BrN4O |
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Molecular Weight |
275.15 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)-N-methyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H15BrN4O/c1-6(2)13(3)8(15)5-14-4-7(10)9(11)12-14/h4,6H,5H2,1-3H3,(H2,11,12) |
InChI Key |
QJXCCGOWLVMHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)CN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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